molecular formula C20H23N3O3 B5463132 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide

Cat. No.: B5463132
M. Wt: 353.4 g/mol
InChI Key: KFEFVLMQVDYUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide” is a chemical compound with the molecular formula C20H20N4O2 . It is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Cc1ncc (cn1)C (=O)NCc1cccnc1Oc1c (C)cccc1C . The InChI string is InChI=1/C20H20N4O2/c1-13-6-4-7-14 (2)18 (13)26-20-16 (8-5-9-21-20)10-24-19 (25)17-11-22-15 (3)23-12-17/h4-9,11-12H,10H2,1-3H3, (H,24,25) . These strings provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 348.406 . It is soluble in DMSO . For more specific physical and chemical properties, please refer to the supplier’s data sheet or other specialized resources.

Properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-(5-oxopyrrolidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-5-3-6-14(2)19(13)26-20-15(7-4-10-21-20)12-22-18(25)11-16-8-9-17(24)23-16/h3-7,10,16H,8-9,11-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFVLMQVDYUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CC3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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